2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide
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Overview
Description
2-cyano-N-{3-ethoxyspiro[33]heptan-1-yl}-N-methylpyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable ketone with an ethoxy group to form the spirocyclic structure.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The spirocyclic structure may enhance binding affinity and specificity, leading to potent biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide can be compared with other spirocyclic compounds and sulfonamides:
Spirocyclic compounds: These compounds share the spirocyclic core, which imparts unique chemical properties. Examples include spiro[cyclohexane-1,3’-indoline] and spiro[cyclopentane-1,3’-pyrrolidine].
Sulfonamides: These compounds contain the sulfonamide group, known for its biological activity. Examples include sulfanilamide and sulfamethoxazole.
The uniqueness of this compound lies in its combination of a spirocyclic structure with a cyano and sulfonamide group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-cyano-N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-22-15-10-14(16(15)7-5-8-16)19(2)23(20,21)13-6-4-9-18-12(13)11-17/h4,6,9,14-15H,3,5,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJDYIKQCVNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)N(C)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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